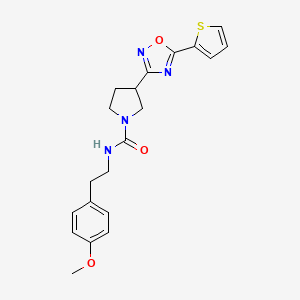

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde, also known as BTA-1, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of benzothiazole derivatives and has been synthesized by various methods.

Scientific Research Applications

Preparation and Synthesis Techniques

The preparation of benzoheterocyclic carbaldehydes, including compounds similar to 2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde, involves starting with methyl-substituted 2-aminobenzoheterocycles. The process includes protecting the nitrogen as an N,N-diBoc derivative, followed by free radical halogenation and a mild silver nitrite/dimethylsulfoxide-mediated conversion to the aldehyde functionality (Luzzio & Wlodarczyk, 2009). Another study highlights the use of benzothiazole-2-carbaldehyde in the synthesis of aldehydes or ketones via transaminations, demonstrating its versatility in organic synthesis (Calō, Lopez, & Todesco, 1972).

Catalysis and Reaction Mechanisms

In the context of catalysis, the compound has been implicated in studies involving Lewis acid catalysis within microporous metal-organic frameworks. This research showed that certain aldehydes and ketones could be rapidly converted to cyanosilylated products in the presence of such frameworks, highlighting the potential role of this compound-related compounds in facilitating these transformations (Horike, Dincǎ, Tamaki, & Long, 2008).

Novel Compounds and Derivatives

The synthesis of novel derivatives through reactions with this compound or related compounds has been explored in multiple studies. For instance, the creation of novel heterocycles and push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications demonstrates the compound's utility in developing new materials with unique electronic properties (Al-Omran, Mohareb, & El-Khair, 2011); (Hrobárik, Sigmundová, & Zahradník, 2004).

Green Chemistry Approaches

Recent advances in the synthesis of benzothiazole compounds, including green chemistry methods, have highlighted the importance of sustainable and environmentally friendly approaches. These methods emphasize the use of condensation reactions and the cyclization of thioamide or CO2 as raw materials, showcasing the potential of this compound in facilitating green chemistry practices (Gao, Liu, Zuo, Feng, & Gao, 2020).

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS2/c16-9-10-5-1-3-7-12(10)17-14-15-11-6-2-4-8-13(11)18-14/h2,4,6,8-9H,1,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFPGBQIDVVWIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)

![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)

![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)

![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888383.png)